molecular formula C7H2Cl3FO B8325956 2,4-Dichloro-3-fluorobenzoyl chloride

2,4-Dichloro-3-fluorobenzoyl chloride

Cat. No.: B8325956
M. Wt: 227.4 g/mol
InChI Key: KGAYTGLVPUVARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-fluorobenzoyl chloride (C₇H₂Cl₂FCOCl) is a halogenated benzoyl chloride derivative characterized by chlorine substituents at the 2- and 4-positions and a fluorine atom at the 3-position on the aromatic ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing effects of the halogens, which enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent .

Properties

Molecular Formula

C7H2Cl3FO

Molecular Weight

227.4 g/mol

IUPAC Name

2,4-dichloro-3-fluorobenzoyl chloride

InChI

InChI=1S/C7H2Cl3FO/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2H

InChI Key

KGAYTGLVPUVARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzoyl Chlorides: Key Structural Differences

The table below compares 2,4-dichloro-3-fluorobenzoyl chloride with structurally related benzoyl chloride derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Key Applications
2,4-Dichloro-3-fluorobenzoyl chloride C₇H₂Cl₂FCOCl 227.99* 2-Cl, 3-F, 4-Cl Not Reported Pharma intermediates, polymers
3-Chloro-4-fluorobenzoyl chloride C₇H₃ClFCOCl 192.99 3-Cl, 4-F 222 Agrochemical synthesis
4-Methyl-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O 222.6 3-CF₃, 4-CH₃ Not Reported Specialty chemicals
3,5-Difluoro-4-methyl-benzoyl chloride C₈H₅ClF₂O 190.57 3-F, 4-CH₃, 5-F Not Reported Polymer modifiers
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₁Cl₂FO₃ 345.16 Complex substituents (benzyloxy, methoxy) Discontinued Discontinued pharmaceutical research

*Calculated based on formula.

Key Observations :

  • Halogenation Patterns: The target compound’s 2,4-dichloro-3-fluoro substitution creates a sterically hindered and electron-deficient aromatic ring, enhancing its electrophilic reactivity compared to mono-halogenated analogs like 3-chloro-4-fluorobenzoyl chloride .
  • Boiling Points : The only reported boiling point (222°C for 3-chloro-4-fluorobenzoyl chloride) suggests that increased halogenation (e.g., dichloro substitution in the target compound) may elevate boiling points due to stronger intermolecular forces .
  • Molecular Weight : The target compound’s higher molecular weight (227.99 g/mol) compared to simpler analogs like 3,5-difluoro-4-methyl-benzoyl chloride (190.57 g/mol) may influence solubility and crystallization behavior in synthetic processes .

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